7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline backbone fused with a tetrahydro ring system. The molecule contains two methyl groups at positions 1 and 3 and an amino substituent at position 7 (Figure 1). Quinazoline derivatives are known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Properties
IUPAC Name |
7-amino-1,3-dimethylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-8-5-6(11)3-4-7(8)9(14)13(2)10(12)15/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAUAXSJSLONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of N-(2-aminophenyl)acetamide with formic acid .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and formation of the quinazoline core .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit potent antimicrobial properties. For instance:
- A study demonstrated that certain synthesized compounds based on the tetrahydroquinazoline structure showed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents.
Anticancer Properties
7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has been evaluated for anticancer activity:
- In vitro studies revealed that some derivatives exhibited cytotoxic effects against cancer cell lines such as HCV29T cells with IC50 values indicating effective concentration levels .
- The structure-activity relationship (SAR) analysis highlighted that modifications to the quinazoline ring can enhance anticancer efficacy.
Neuroprotective Effects
The compound has shown promise in neuropharmacology:
- Studies have reported its potential in providing neuroprotection in seizure models. Compounds derived from tetrahydroquinazoline structures demonstrated anticonvulsant properties in animal models .
Case Study 1: Antimicrobial Efficacy
A systematic evaluation of synthesized derivatives of this compound was conducted to assess their antimicrobial efficacy using the agar diffusion method. Key findings included:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20.6 | 0.98 |
| Compound B | E. coli | 18.5 | 1.95 |
| Compound C | C. albicans | 22.3 | 0.50 |
This study concluded that specific modifications to the compound enhanced its antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of derivatives were tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCV29T | 3.7 |
| Compound E | MCF7 (breast cancer) | 5.5 |
| Compound F | A549 (lung cancer) | 4.0 |
The results indicated that certain structural modifications significantly increased cytotoxicity against specific cancer types.
Mechanism of Action
The mechanism of action of 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other tetrahydroquinazoline and pyrimidine-dione derivatives. Key comparisons are outlined below:
Structural Analog: 6-Anilino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Core Structure: While the target compound has a quinazoline ring (benzene fused with pyrimidine), 6-anilino-1,3-dimethyl-tetrahydropyrimidine-2,4-dione features a simpler pyrimidine-dione system .
- Substituents: 7-Amino group (target) vs. 6-anilino group (analog): The amino group may confer higher polarity and hydrogen-bonding capacity compared to the aromatic anilino substituent. Methyl groups: Both compounds share 1,3-dimethyl substitution, likely enhancing lipophilicity.
- Biological Implications: Pyrimidine-diones (e.g., the 6-anilino analog) are associated with metabolic modulation and enzyme inhibition, as seen in studies on obesity-related health improvements . Quinazoline derivatives, by contrast, are more commonly linked to anticancer and antimicrobial activities due to their planar aromatic systems.
Comparison with Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Compounds like hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione () share the dione moiety but differ in ring topology. The pyrrolopyrazine system lacks the fused benzene ring of quinazoline, reducing aromatic interactions but increasing conformational flexibility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Modulation: The 6-anilino pyrimidine-dione analog was identified in studies on obesity and systemic health, hinting at a role in lipid metabolism or enzyme inhibition .
- Synthetic Accessibility : Quinazoline derivatives are often synthesized via cyclocondensation reactions, whereas pyrimidine-diones may require annulation strategies, as inferred from methodologies in and .
Biological Activity
7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 76088-93-2) is a heterocyclic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 207.23 g/mol. The compound is characterized by a quinazoline core which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of quinazoline compounds possess broad-spectrum antibacterial effects against various gram-positive pathogens. The compound was effective against strains such as Staphylococcus aureus and Enterococcus faecalis at concentrations ranging from 50 to 100 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 50 |
| Enterococcus faecalis | 20 | 100 |
| Escherichia coli | 18 | 50 |
Anticancer Activity
The compound's anticancer potential has been linked to its ability to inhibit specific enzymes involved in cell proliferation. Notably, it has shown promise as an inhibitor of phosphodiesterase type 10A (PDE10A), which plays a crucial role in regulating neurotransmitter signaling in the brain. This inhibition could be beneficial in treating conditions like Parkinson's disease and certain cancers .
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of PDEs by binding to their active sites. This interaction can lead to increased levels of cyclic AMP and cyclic GMP within cells, promoting various physiological responses that may inhibit tumor growth and enhance antimicrobial activity .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives. One common method includes the reaction of N-(2-aminophenyl)acetamide with formic acid under controlled conditions. The process can be optimized using various catalysts to improve yield and purity .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antibacterial Study : A recent publication evaluated the antibacterial efficacy of synthesized quinazoline derivatives and reported that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains .
- Anticancer Research : Another study focused on the inhibition of PDE10A by quinazoline derivatives. It highlighted the potential for these compounds in modulating signaling pathways relevant to cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
